1.8‑Fold Greater Inhibitory Potency Against PKC Compared with the Longer PKC (19‑36) Pseudosubstrate Peptide
Protein Kinase C 19-31 acetate demonstrates an IC₅₀ of 100 nM against PKC, making it approximately 1.8‑fold more potent than the widely used longer pseudosubstrate inhibitor PKC (19‑36), which exhibits an IC₅₀ of 180 nM (0.18 µM) . The 13‑residue PKC (19‑31) sequence (RFARKGALRQKNV) is five amino acids shorter than the 18‑residue PKC (19‑36) (RFARKGALRQKNVHEVKN), potentially contributing to reduced per‑batch synthesis cost and improved solubility characteristics while retaining—and actually improving—inhibitory potency .
| Evidence Dimension | PKC inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 100 nM (PKC (19‑31) acetate) |
| Comparator Or Baseline | 180 nM (PKC (19‑36) pseudosubstrate inhibitor) |
| Quantified Difference | 1.8‑fold greater potency for PKC (19‑31) |
| Conditions | In vitro PKC kinase inhibition assay; vendor-specified IC₅₀ values from Enzo Life Sciences product specifications |
Why This Matters
Higher potency at lower peptide concentrations reduces material consumption per assay and minimizes potential off‑target effects, while the shorter sequence length directly lowers synthesis cost and improves batch‑to‑batch consistency for procurement.
- [1] Enzo Life Sciences / BioCompare. Protein kinase C (19-31) (BML-P206): PKC IC₅₀ = 100 nM. 'Shorter and more potent inhibitor of PKC (IC₅₀ = 100 nM) than Protein Kinase C (19-36), Pseudosubstrate Inhibitor (BML-P150).' View Source
